molecular formula C23H22N4OS B11998584 5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11998584
M. Wt: 402.5 g/mol
InChI Key: SUBSPGYBIRDWDZ-ZVHZXABRSA-N
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Description

1-(((3-(4-TERT-BUTYLPHENYL)5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a triazole ring, a naphthol moiety, and a tert-butylphenyl group, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((3-(4-TERT-BUTYLPHENYL)5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the tert-butylphenyl group and the naphthol moiety through various coupling reactions. Common reagents used in these steps include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(((3-(4-TERT-BUTYLPHENYL)5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(((3-(4-TERT-BUTYLPHENYL)5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(((3-(4-TERT-BUTYLPHENYL)5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL exerts its effects involves interactions with specific molecular targets. The triazole ring and naphthol moiety can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(((3-(4-TERT-BUTYLPHENYL)5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile compounds.

Properties

Molecular Formula

C23H22N4OS

Molecular Weight

402.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H22N4OS/c1-23(2,3)17-11-8-16(9-12-17)21-25-26-22(29)27(21)24-14-19-18-7-5-4-6-15(18)10-13-20(19)28/h4-14,28H,1-3H3,(H,26,29)/b24-14+

InChI Key

SUBSPGYBIRDWDZ-ZVHZXABRSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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